molecular formula C11H16N2O B8620763 2-(4-Methylpiperazin-1-yl)phenol

2-(4-Methylpiperazin-1-yl)phenol

货号: B8620763
分子量: 192.26 g/mol
InChI 键: BREKGVCIMLEZSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Methylpiperazin-1-yl)phenol is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C11H16N2O

分子量

192.26 g/mol

IUPAC 名称

2-(4-methylpiperazin-1-yl)phenol

InChI

InChI=1S/C11H16N2O/c1-12-6-8-13(9-7-12)10-4-2-3-5-11(10)14/h2-5,14H,6-9H2,1H3

InChI 键

BREKGVCIMLEZSM-UHFFFAOYSA-N

规范 SMILES

CN1CCN(CC1)C2=CC=CC=C2O

产品来源

United States

Synthesis routes and methods

Procedure details

To a solution of 2-piperazin-1-yl-phenol (2 g, 11.22 mmol) in 50 mL of EtOH, formic acid (224.43 mmol, 20 eq.) and formaldehyde (62.84 mmol, 5.6 eq.) were added. The reaction was stirred and refluxed at 90° C. for 4 hours. The crude reaction mixture was cooled to room temperature and concentrated in vacuo. The residue was dissolved into ethyl acetate and extracted with an aqueous solution of 0.1M NaOH and then an aqueous solution of saturated sodium bicarbonate. The organic layer was collected, dried with Mg2SO4, filtered, and concentrated down to afford 1.52 g of phenol 2-(4-methylpiperazin-1-yl)phenol. MS (EI) for C11H16N2O: 193 (M+H). Step 2: Methyl 2-(2-(4-methylpiperazin-1-yl)phenoxy)acetate: To a solution of 2-(4-methylpiperazin-1-yl)phenol (200 mg, 1.04 mmol) in 5 mL THF were added methyl bromoacetate (1.30 mmol, 1.25 eq.) and sodium bis(trimethylsilyl)amide (2M in THF, 1.14 mmol, 1.10 eq.). The reaction was stirred at room temperature for 1.5 hours and slowly became heterogeneous. The solid from the crude reaction mixture was filtered off and discarded. The solvent was removed in vacuo to afford 238.7 mg of the crude product that was determined to be contaminated with a small amount of the phenol starting material. This material was used without further characterization. MS (EI) for C14H20N2O3: 265 (M+H). Step 3: 2-(2-(4-Methylpiperazin-1-yl)phenoxy)acetic acid: To a solution of crude methyl 2-(2-(4-methylpiperazin-1-yl)phenoxy)acetate (238.7 mg, 0.90 mmol) in 20 mL of MeOH, 2.5 mL of 1 M NaOH was added. The reaction was stirred at room temperature overnight. The crude reaction mixture was diluted with water and acidified by 1M HCl to a pH of 4. The solvent was removed in vacuo and the residue was purified by C-18 reverse phase HPLC on a Waters Corp FractionLynx System using a binary eluant gradient of water/acetonitrile each containing 0.1% formic acid to afford 135 mg of 2-(2-(4-methylpiperazin-1-yl)phenoxy)acetic acid. MS (EI) for C13H18N2O3: 251 (M+H). Step 4: 2-(2-(4-Methylpiperazin-1-yl)phenoxy)acetyl chloride: To a solution of the acid 2-(2-(4-methylpiperazin-1-yl)phenoxy)acetic acid (135 mg, 0.54 mmol) in 5.4 mL of DCM were added 30 μL of DMF and oxalyl chloride (1.08 mmol, 2 eq.). The reaction was stirred at room temperature for 3 hours. The crude reaction mixture was concentrated down in vacuo to afford 130 mg of 2-(2-(4-Methylpiperazin-1-yl)phenoxy)acetyl chloride. This material was used without further purification. MS (EI) for C13H17ClN2O2: 269 (M+H). Step 5: N-[5-Chloro-2-(1H-tetrazol-5-yl)phenyl]-2-{[2-(4-methylpiperazin-1-yl)phenyl]oxy}acetamide: To a solution of N-[5-chloro-2-(1H-tetrazol-5-yl)phenyl]benzamide (47.5 mg, 0.24 mmol) in 1.5 mL of DCM was added 130 μL of DIPEA (0.72 mmol, 3 eq.), and 1 mL of a 0.48M solution of 2-(2-(4-methylpiperazin-1-yl)phenoxy)acetyl chloride (0.48 mmol, 2 eq.). The reaction was stirred at room temperature overnight. The crude reaction mixture was concentrated in vacuo. The crude material was redissolved in methanol and purified by reverse phase C18 preparative HPLC (water/acetonitrile containing 0.1% formic acid 30%-100% gradient) to yield 70 mg of the final product. 1H-NMR (400 MHz, d6-DMSO): δ 11.65 (s, 1H), 9.50 (s, br, 1H), 8.65 (d, 1H), 8.04 (d, 1H), 7.47 (dd, 1H), 7.09-7.00 (m, 4H), 4.82 (s, 2H), 3.76 (d, 4H), 3.46 (d, 4H), 2.82 (s, 3H). MS (EI) C20H22ClN7O2: 428 (M+H). General Library Procedure
Name
N-[5-Chloro-2-(1H-tetrazol-5-yl)phenyl]-2-{[2-(4-methylpiperazin-1-yl)phenyl]oxy}acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-[5-chloro-2-(1H-tetrazol-5-yl)phenyl]benzamide
Quantity
47.5 mg
Type
reactant
Reaction Step One
Name
Quantity
130 μL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.48 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。